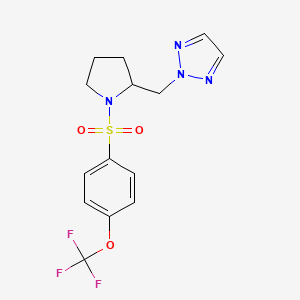
2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C14H15F3N4O3S and its molecular weight is 376.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article presents a comprehensive review of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound contains a triazole ring , a pyrrolidine moiety , and a trifluoromethoxyphenylsulfonyl group , which contribute to its biological properties. The structural formula can be denoted as follows:
Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity Data
In a study involving related triazole compounds, some derivatives exhibited IC50 values as low as 1.1 µM against MCF-7 cells, indicating the potential for further development in cancer therapy .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes such as thymidylate synthase , which is crucial for DNA synthesis. Inhibition of this enzyme can lead to apoptosis in cancer cells, as it disrupts the synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA replication .
Antimicrobial Activity
Beyond anticancer properties, triazoles are known for their antimicrobial activities. The compound's structural features may enhance its interaction with microbial targets.
Table 2: Antimicrobial Activity Overview
The antimicrobial effects are attributed to the disruption of cell wall synthesis and interference with nucleic acid metabolism in bacteria.
Case Studies
Several studies have reported on the biological evaluation of triazole derivatives similar to our compound:
- Gollapudi et al. (2020) synthesized a series of triazole derivatives and tested their activity against various cancer cell lines, noting significant anticancer effects with some derivatives showing IC50 values below 50 µg/mL .
- Recent Research highlighted the development of new triazole-linked compounds with both antiproliferative and antimicrobial potential, suggesting that modifications to the triazole ring can enhance biological activity .
科学研究应用
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an antimicrobial agent . Research indicates that compounds with similar structures can inhibit specific enzymes involved in inflammatory responses and cancer progression.
Table 1: Biological Activity Data
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Enzyme X | 0.5 | |
| Compound B | Enzyme Y | 1.2 | |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes associated with disease pathways. For instance, studies on related triazole derivatives have shown significant enzyme inhibition activity against targets relevant to cancer and inflammation.
Antifungal Activity
Research has demonstrated that triazole derivatives exhibit antifungal properties. A study highlighted the effectiveness of triazole hybrids against Candida auris, suggesting that structural modifications enhance their antifungal activity significantly compared to existing treatments .
Antibacterial Activity
Another study evaluated the antibacterial efficacy of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that certain modifications led to compounds with higher potency than conventional antibiotics .
属性
IUPAC Name |
2-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c15-14(16,17)24-12-3-5-13(6-4-12)25(22,23)20-9-1-2-11(20)10-21-18-7-8-19-21/h3-8,11H,1-2,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBYRSBVVDFKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CN3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














